molecular formula C12Cl2F8 B14637882 3,5-Dichloro-2,2',3',4,4',5',6,6'-octafluoro-1,1'-biphenyl CAS No. 55866-16-5

3,5-Dichloro-2,2',3',4,4',5',6,6'-octafluoro-1,1'-biphenyl

Cat. No.: B14637882
CAS No.: 55866-16-5
M. Wt: 367.02 g/mol
InChI Key: PXCNPOHJIJQPHT-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl is a halogenated biphenyl compound It is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the direct fluorination of biphenyl followed by chlorination. The reaction conditions often require the use of catalysts and controlled environments to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.

Scientific Research Applications

3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl
  • 3,5-Dichloro-1,1’-biphenyl
  • 2,2’,3’,4,4’,5’,6,6’-Octafluoro-1,1’-biphenyl

Uniqueness

3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl is unique due to the specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated biphenyls.

Properties

CAS No.

55866-16-5

Molecular Formula

C12Cl2F8

Molecular Weight

367.02 g/mol

IUPAC Name

1,3-dichloro-2,4,6-trifluoro-5-(2,3,4,5,6-pentafluorophenyl)benzene

InChI

InChI=1S/C12Cl2F8/c13-3-5(15)1(6(16)4(14)9(3)19)2-7(17)10(20)12(22)11(21)8(2)18

InChI Key

PXCNPOHJIJQPHT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)Cl)F)Cl)F

Origin of Product

United States

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